N-(2-adamantyl)-2-hydroxybenzamide

Description

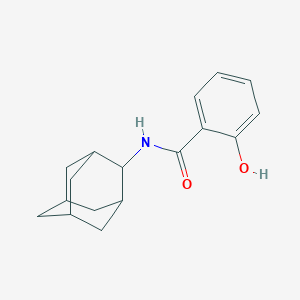

N-(2-Adamantyl)-2-hydroxybenzamide is a benzamide derivative characterized by a hydroxy group at the ortho position of the benzene ring and a bulky 2-adamantyl substituent attached to the amide nitrogen. The adamantyl group, a rigid bicyclic hydrocarbon, confers unique steric and hydrophobic properties, distinguishing it from simpler N-aryl or N-alkyl benzamides.

For example, adamantyl-containing compounds are known for their ability to penetrate lipid membranes and modulate central nervous system targets, such as dopamine receptors or viral proteases .

Properties

Molecular Formula |

C17H21NO2 |

|---|---|

Molecular Weight |

271.35 g/mol |

IUPAC Name |

N-(2-adamantyl)-2-hydroxybenzamide |

InChI |

InChI=1S/C17H21NO2/c19-15-4-2-1-3-14(15)17(20)18-16-12-6-10-5-11(8-12)9-13(16)7-10/h1-4,10-13,16,19H,5-9H2,(H,18,20) |

InChI Key |

RZCMLOGLWYMVGF-UHFFFAOYSA-N |

SMILES |

C1C2CC3CC1CC(C2)C3NC(=O)C4=CC=CC=C4O |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3NC(=O)C4=CC=CC=C4O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structural analogues of N-(2-adamantyl)-2-hydroxybenzamide, highlighting differences in substituents and biological activities:

| Compound Name | Structural Features | Biological Activity | Unique Aspects | References |

|---|---|---|---|---|

| This compound | 2-hydroxybenzamide + 2-adamantyl group | Not explicitly stated (inferred: CNS targeting due to adamantyl) | High lipophilicity and steric bulk | - |

| 5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide | 2-hydroxybenzamide + Cl substituents | Antiviral (adenovirus, RSV) | Halogen substitution enhances antiviral potency | |

| N-Benzyl-2-hydroxybenzamide | 2-hydroxybenzamide + benzyl group | Antimicrobial, antiparasitic | Lacks adamantyl’s membrane-penetrating ability | |

| N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide | 2-hydroxybenzamide + CF₃ and Cl groups | Analgesic, anti-inflammatory | Trifluoromethyl group enhances metabolic stability | |

| N-(2-(4-Benzhydryloxyethyl-1-piperazinyl)ethyl)-2-hydroxybenzamide | Piperazine ring + benzhydryl and sulfonate | Antipsychotic (dopamine receptor modulation) | Enhanced solubility due to sulfonate groups |

Key Comparative Insights

Pharmacokinetic and Physicochemical Properties

- Metabolic Stability : The trifluoromethyl group in N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide increases resistance to oxidative metabolism, whereas the adamantyl group’s stability may reduce hepatic clearance .

Target Selectivity

- Adamantyl derivatives are hypothesized to interact with lipid-rich environments or hydrophobic binding pockets, such as viral fusion proteins or G-protein-coupled receptors. This contrasts with piperazine-containing benzamides (e.g., antipsychotic analogues in ), which prioritize polar interactions with neurotransmitter receptors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.